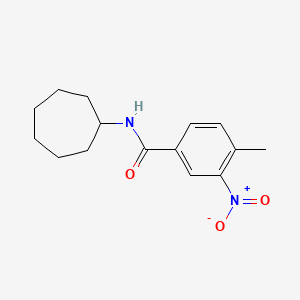

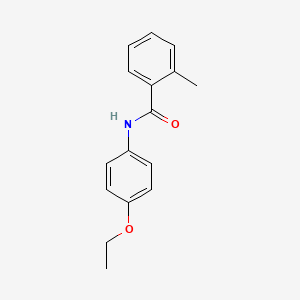

![molecular formula C18H21N5O2S B5502318 2,3-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5502318.png)

2,3-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a class of chemicals with complex molecular structures and a variety of applications in chemistry and pharmacology. While specifics on this exact compound are limited, research on similar compounds can provide insights into its properties and synthesis.

Synthesis Analysis

- The synthesis of related compounds often involves nucleophilic substitution reactions and other complex organic synthesis techniques. For instance, derivatives of pyrido[1,2-a]pyrimidin-4-one, including those with piperazin-1-yl substituents, are synthesized through substitution reactions with sulfonyl chlorides (Mallesha et al., 2012).

- Synthesis may also involve reactions with bromoacetylenes and thioureas, as seen in the creation of thiazolo[3,2-a]pyrimidine derivatives (Elokhina et al., 1996).

Molecular Structure Analysis

- The crystal and molecular structures of similar compounds are often determined using X-ray crystallography. This technique has revealed, for example, that certain isothiazolopyridine derivatives exist in specific tautomeric forms in the crystalline state (Karczmarzyk & Malinka, 2004).

Aplicaciones Científicas De Investigación

Antiproliferative Activity in Cancer Research

2,3-Dimethyl-6-{[3-(1-Methyl-1H-Imidazol-2-yl)-1-Piperidinyl]carbonyl}-5H-[1,3]Thiazolo[3,2-a]Pyrimidin-5-one and its derivatives have shown promising results in cancer research. A study by Mallesha et al. (2012) focused on synthesizing derivatives of a similar compound, demonstrating significant antiproliferative effects against various human cancer cell lines. This suggests potential for these compounds in developing new anticancer therapies (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Role in Synthesis of Heterocyclic Compounds

The compound and its related structures play a crucial role in the synthesis of various heterocyclic compounds. Studies have detailed the synthesis of new pyridazin-6-ones, pyridazin-6-imines, and other related compounds, indicating the versatility of this chemical structure in creating diverse molecules with potential pharmaceutical applications (Sayed, Khalil, Ahmed, & Raslan, 2002).

Aerobic Iron(III)-Catalyzed Direct Formylation

In a study by Shijian, Chen, and Liu (2016), an aerobic iron(III)-catalyzed C3-formylation reaction of imidazo[1,2-a]pyridine was developed, where a compound similar to the one was used. This demonstrates its use in novel chemical synthesis processes, particularly in creating structurally diverse derivatives in moderate to good yields (Xiang Shijian, Huoji Chen, & Qiang Liu, 2016).

Metal-Free Synthesis Approaches

Compounds like 2,3-Dimethyl-6-{[3-(1-Methyl-1H-Imidazol-2-yl)-1-Piperidinyl]carbonyl}-5H-[1,3]Thiazolo[3,2-a]Pyrimidin-5-one have been studied in metal-free synthesis approaches. Patel et al. (2016) reported a metal-free synthesis method that is both novel and economical. Such research highlights the compound's role in facilitating greener and more sustainable chemical synthesis processes (Om P. S. Patel, Anand, Maurya, & Yadav, 2016).

Antioxidant Activity Evaluation

Another significant application lies in evaluating antioxidant activity. Chaban et al. (2013) explored the antioxidant properties of novel derivatives, indicating the potential of these compounds in developing new antioxidant agents (T. Chaban, Ogurtsov, I. Chaban, Klenina, & Komarytsia, 2013).

Synthesis of Pyrimidine Linked Heterocyclics

Deohate and Palaspagar (2020) worked on synthesizing pyrimidine-linked heterocyclic compounds, demonstrating the compound's role in creating molecules with potential insecticidal and antibacterial properties (P. P. Deohate & Kalpana A. Palaspagar, 2020).

Crystal and Molecular Structure Studies

The compound's derivatives have also been studied for their crystal and molecular structures, providing valuable insights for the development of new pharmaceuticals (Karczmarzyk & Malinka, 2004).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2,3-dimethyl-6-[3-(1-methylimidazol-2-yl)piperidine-1-carbonyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2S/c1-11-12(2)26-18-20-9-14(17(25)23(11)18)16(24)22-7-4-5-13(10-22)15-19-6-8-21(15)3/h6,8-9,13H,4-5,7,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDWFRVQVPJYMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=C(C(=O)N12)C(=O)N3CCCC(C3)C4=NC=CN4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

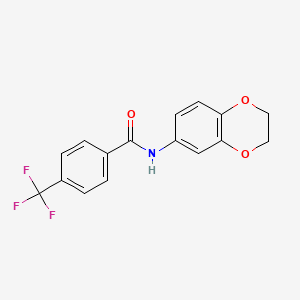

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5502251.png)

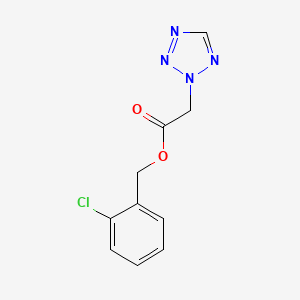

![2-[(3,5-dimethylisoxazol-4-yl)carbonyl]-7-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5502267.png)

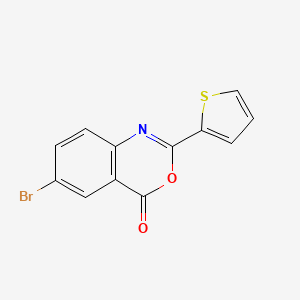

![(1R*,5R*)-6-(1H-benzimidazol-2-ylcarbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5502302.png)

![4-pyrido[3,4-b]pyrazin-3-ylphenol](/img/structure/B5502313.png)

![2-(4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5502319.png)

![methyl 4-[(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]benzoate](/img/structure/B5502332.png)

![rel-(1S,5R)-3-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5502337.png)